molecular formula C13H18O B6161798 7-methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene CAS No. 23203-50-1

7-methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene

Cat. No. B6161798
CAS RN: 23203-50-1
M. Wt: 190.3
InChI Key:
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Description

7-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene (7-Me-DMTN) is a naturally occurring compound found in a variety of plants. It is a member of the class of compounds known as tetrahydronaphthalenes, which are characterized by their four-membered ring structures. 7-Me-DMTN has been studied for its potential use in scientific research, as well as its biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 7-methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene is not fully understood. However, it is believed to act on a variety of targets, including enzymes, receptors, and signal transduction pathways. It is believed to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of hormones that play a role in inflammation. 7-methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene is also believed to interact with the serotonin receptor 5-HT2A, which is involved in the regulation of mood and anxiety. Additionally, 7-methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene is believed to interact with signal transduction pathways, such as the cAMP/PKA pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
7-methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been shown to have neuroprotective effects, and to be involved in the regulation of mood and anxiety. Additionally, 7-methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene has been shown to have immunomodulatory effects, and to be involved in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

The use of 7-methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene in laboratory experiments has a number of advantages and limitations. One of the main advantages is its availability, as it is a naturally occurring compound that can be easily synthesized. Additionally, 7-methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene is a relatively stable compound, which makes it suitable for use in a variety of experiments. However, there are some limitations to its use in laboratory experiments. For example, it is not water-soluble, which can limit its use in some experiments. Additionally, its effects can vary depending on the dosage and the experimental conditions, which can make it difficult to accurately measure its effects.

Future Directions

There are a number of potential future directions for the study of 7-methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene. One potential direction is to further investigate its anti-cancer properties, as it has been shown to have anti-tumor effects in some studies. Additionally, further research into its potential use in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease, could be beneficial. Additionally, further research into its potential use as an anti-inflammatory agent, its immunomodulatory effects, and its effects on the regulation of cell growth and differentiation could be beneficial. Finally, further research into its potential use in the treatment of depression, anxiety, and other mental health disorders could be beneficial.

Synthesis Methods

7-methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene can be synthesized through a variety of methods. One of the most common methods is the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. In this reaction, the aldehyde or ketone is reacted with a phosphonium ylide to form a Wittig salt, which is then heated to form the desired alkene. The alkene is then reacted with a Grignard reagent to form the desired product. Other methods for synthesizing 7-methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene include the use of a palladium catalyst, the use of a ruthenium catalyst, and the use of a nickel catalyst.

Scientific Research Applications

7-methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene has been studied for its potential use in scientific research. It has been used in a variety of studies, including studies of its anti-cancer properties, its effects on the immune system, and its potential use as an anti-inflammatory agent. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Additionally, 7-methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene has been studied for its potential use in the treatment of depression, anxiety, and other mental health disorders.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-methyl-1,2,3,4-tetrahydronaphthalene", "methanol", "sodium hydride", "dimethyl sulfate" ], "Reaction": [ "Step 1: 4-methyl-1,2,3,4-tetrahydronaphthalene is reacted with methanol and sodium hydride to form 7-methoxy-1,2,3,4-tetrahydronaphthalene.", "Step 2: The resulting product from step 1 is then reacted with dimethyl sulfate to form 7-methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene." ] }

CAS RN

23203-50-1

Molecular Formula

C13H18O

Molecular Weight

190.3

Purity

95

Origin of Product

United States

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